4-Ethylbenzenesulfonamide

説明

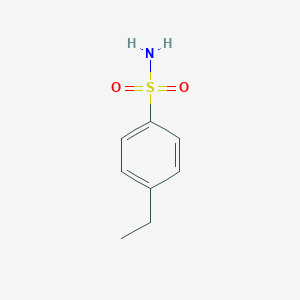

Structure

3D Structure

特性

IUPAC Name |

4-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTGAVXHWSDGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278752 | |

| Record name | 4-Ethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-38-5 | |

| Record name | 4-Ethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 138-38-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethylbenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Benzenesulfonamide Chemistry

The story of benzenesulfonamide (B165840) chemistry is a narrative of scientific serendipity and systematic investigation that revolutionized medicine. Initially explored within the German dye industry, the therapeutic potential of sulfonamides was a landmark discovery. huvepharma.combritannica.com In the early 1930s, the German chemist Gerhard Domagk, while working at Bayer, discovered the antibacterial properties of a sulfonamide-containing dye named Prontosil. britannica.comebsco.comsciencehistory.org This breakthrough, which earned Domagk the 1939 Nobel Prize in Physiology or Medicine, revealed that Prontosil was a prodrug, metabolizing in the body to its active, colorless form, sulfanilamide. ebsco.comsciencehistory.orgwikipedia.org

This discovery of the first synthetic antibacterial agents unleashed a torrent of research. wikipedia.orgsolubilityofthings.com Scientists quickly established that the core benzenesulfonamide structure was essential for its antibacterial action, acting as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. wikipedia.org This led to the synthesis of thousands of sulfonamide derivatives as researchers sought to enhance efficacy and broaden the spectrum of activity. huvepharma.comopenaccesspub.org The "sulfa craze" of the late 1930s saw the development of drugs that were instrumental in treating bacterial infections during World War II, saving countless lives. huvepharma.comebsco.comwikipedia.org

Beyond their initial antibacterial applications, the versatile benzenesulfonamide scaffold became a foundation for other therapeutic classes. Observations of side effects from early sulfonamides led to the development of thiazide diuretics and sulfonylurea drugs for treating type 2 diabetes, demonstrating the broad utility of this chemical framework. wikipedia.orgopenaccesspub.org

Position of 4 Ethylbenzenesulfonamide Within Sulfonamide Research Paradigms

4-Ethylbenzenesulfonamide, with its characteristic ethyl group at the para position of the benzene (B151609) ring, serves primarily as a crucial chemical intermediate and a structural motif in the design of new bioactive molecules. ontosight.aitnjchem.com Its synthesis is typically achieved through the chlorosulfonation of ethylbenzene, followed by amination. ontosight.ai

A significant area of research where benzenesulfonamide (B165840) derivatives, including structures related to this compound, are prominent is in the development of carbonic anhydrase (CA) inhibitors. researchgate.netnanobioletters.comresearchgate.net Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and even some cancers. researchgate.netdntb.gov.ua Research has shown that functionalized benzenesulfonamides can be potent and selective inhibitors of specific CA isoforms, such as the tumor-associated CA IX and CA XII. nanobioletters.comresearchgate.netacs.org For instance, studies have explored how modifications to the benzenesulfonamide scaffold, such as those involving ethylphenyl groups, can lead to highly effective inhibitors. researchgate.netresearchgate.net

Furthermore, the benzenesulfonamide core is a scaffold for developing agents targeting other diseases. Research has demonstrated the potential of functionalized benzenesulfonamides as anti-influenza agents that inhibit viral fusion, and as potential therapeutics for Hepatitis B by inhibiting viral DNA formation. technologypublisher.comnih.gov

Contemporary Significance and Emerging Research Frontiers for 4 Ethylbenzenesulfonamide

The contemporary significance of 4-Ethylbenzenesulfonamide and its derivatives continues to expand beyond its role as a simple intermediate. Modern research focuses on leveraging the unique properties of the functionalized benzenesulfonamide (B165840) scaffold to address complex medical challenges.

One of the most active frontiers is the development of highly selective inhibitors for specific enzyme isoforms. For example, the design of "three-tail" sulfonamide inhibitors, which use the benzenesulfonamide core to position various chemical groups to interact with different regions of an enzyme's active site, is a promising strategy for achieving isoform specificity. acs.org This approach is particularly relevant for carbonic anhydrase inhibitors, where selectivity is key to minimizing side effects. acs.org

The use of advanced synthetic methods, such as click chemistry, is enabling the rapid synthesis of diverse libraries of benzenesulfonamide derivatives for high-throughput screening. acs.org This allows researchers to efficiently explore the structure-activity relationships of novel compounds.

Moreover, functionalized benzenesulfonamides are being investigated for novel applications, including:

Anticancer Agents: Targeting tumor-associated carbonic anhydrase isoforms like CA IX remains a major focus, with ongoing efforts to develop sulfonamides with improved potency and tumor-targeting capabilities. nanobioletters.comresearchgate.net

Antiviral Therapies: Beyond influenza, the potential of benzenesulfonamide derivatives to inhibit other viruses is an area of active investigation. technologypublisher.com

Neurological Disorders: The role of carbonic anhydrase inhibitors in managing conditions like epilepsy continues to be explored, with a new generation of functionalized benzenesulfonamides being designed for improved brain penetration and fewer side effects. dntb.gov.ua

Antibacterial Agents: While resistance has limited the use of older sulfa drugs, the sulfonamide scaffold is being revisited to develop new antibacterial agents, sometimes in combination with other drugs or as part of hybrid molecules. tandfonline.com

The enduring relevance of the benzenesulfonamide framework, and by extension, building blocks like this compound, underscores its importance in the ongoing quest for new and improved therapeutics.

Mechanistic Elucidation and Theoretical Investigations of 4 Ethylbenzenesulfonamide Based Compounds

Insights into Molecular Mechanisms of Action

The biological activity of 4-ethylbenzenesulfonamide-based compounds is intrinsically linked to their ability to bind to and inhibit specific enzymes. Detailed studies have provided a clear picture of their binding modes, the nature of their interactions with enzyme active sites, and the relationship between their chemical structure and inhibitory efficacy.

The primary mechanism for sulfonamide-based inhibitors involves the interaction of the sulfonamide group with the zinc ion located in the active site of carbonic anhydrases. tandfonline.com In a series of 4-(2-(2-(substituted-thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides, the sulfonamide moiety binds to the catalytic Zn(II) ion in a deprotonated, anionic form. tandfonline.comresearchgate.net The nitrogen atom of the sulfonamide and one of the sulfonyl oxygens coordinate directly with the zinc ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity. tandfonline.com

The remainder of the molecule orients itself within the active site cavity, adopting specific conformations that maximize favorable interactions. For instance, in the adduct with human carbonic anhydrase II (hCA II), the this compound portion of the inhibitor establishes the key anchor point, while the quinazolinone-based tail extends towards the entrance of the active site. tandfonline.comresearchgate.net X-ray crystallographic studies of related compounds complexed with hCA II (PDB IDs: 5ULN, 4WR7) and hCA XII (PDB ID: 1JD0) have confirmed these binding orientations. researchgate.netnih.gov The predicted binding modes for potent inhibitors show a high degree of similarity to those of co-crystallized ligands, validating the proposed mechanism. researchgate.nettandfonline.com The orientation of the ligand can be influenced by substitutions on the core structure, which in turn affects the binding affinity for different CA isoforms. tandfonline.commdpi.com

Beyond the coordination with the zinc ion, the stability of the ligand-enzyme complex is governed by a network of non-covalent intermolecular interactions. researchgate.netmdpi.com Hydrogen bonds are critical for anchoring the inhibitor. The sulfonamide group is a key participant, with its NH group acting as a hydrogen bond donor and the sulfonyl oxygens acting as acceptors. researchgate.netchemrxiv.org

In studies of this compound derivatives inhibiting carbonic anhydrases, the sulfonamide moiety forms hydrogen bonds with the side chains of conserved amino acid residues within the active site, such as Asn67 and Glu69. rsc.org The aromatic rings of the quinazolinone and benzenesulfonamide (B165840) scaffolds engage in favorable hydrophobic and π-π stacking interactions with aromatic residues like Histidine 94 (His94). researchgate.netmdpi.com For example, docking simulations of potent inhibitors into the hCA II active site show the quinazolinone ring positioned to interact with residues lining the hydrophobic part of the cavity, while the tail portion can form additional contacts near the rim of the active site, enhancing binding affinity. researchgate.netnih.gov These weak interactions, including van der Waals forces and CH-π contacts, collectively contribute to the stability and specificity of the inhibitor binding. researchgate.netmdpi.com

Table 1: Key Intermolecular Interactions of this compound Derivatives with Carbonic Anhydrase Isoforms

| Compound Moiety | Interacting Enzyme Residue | Type of Interaction | Enzyme Isoform | Source |

|---|---|---|---|---|

| Sulfonamide Group | Zn(II) Ion | Coordination Bond | hCA I, II, IX, XII | tandfonline.comresearchgate.net |

| Sulfonamide NH/O | Asn67, Glu69 | Hydrogen Bond | hCA II | rsc.org |

| Aromatic Rings | His94 | π-π Stacking | hCA II | researchgate.netmdpi.com |

| Quinazolinone Ring | Hydrophobic Pocket Residues | Hydrophobic Interactions | hCA II, IX, XII | researchgate.netnih.gov |

| Substituted Tail | Active Site Rim Residues | van der Waals Contacts | hCA II, IX, XII | researchgate.net |

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound influence its biological activity. For a series of 4-(2-(2-(substituted-thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides, inhibitory activity was evaluated against four human carbonic anhydrase isoforms: hCA I, II, IX, and XII. nih.govnih.gov

The results demonstrated that the nature of the substituent on the 2-mercapto-4(3H)-quinazolinone scaffold significantly impacts both the potency and selectivity of inhibition. nih.gov For instance, small alkyl substituents like methyl (Compound 2) and ethyl (Compound 3) resulted in potent inhibition of the cytosolic isoform hCA II (Kᵢ = 6.4 nM and 8.9 nM, respectively) and the tumor-associated isoform hCA XII (Kᵢ = 3.1 nM and 4.2 nM, respectively). researchgate.netnih.gov In contrast, introducing a bulkier benzyl (B1604629) group (Compound 5) led to a marked decrease in activity against hCA II (Kᵢ = 115.3 nM). nih.gov

Selectivity was also heavily influenced by these substitutions. While most compounds were potent inhibitors of the cancer-related isoform hCA IX, their activity against the off-target cytosolic isoforms hCA I and II varied widely. researchgate.netnih.gov This suggests that the tail region of the inhibitor interacts with isoform-specific residues at the entrance of the active site, providing a basis for designing isoform-selective inhibitors. nih.govresearchgate.net For example, compounds with cyano or fluoro-substituted benzyl groups (Compounds 8 and 9) retained strong activity against hCA XII while showing reduced affinity for hCA I and II. researchgate.netnih.gov

Table 2: Structure-Activity Relationship of 4-(2-(2-(substituted-thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide Derivatives against hCA Isoforms

| Compound | R-Group (Substituent) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | Source |

|---|---|---|---|---|---|---|

| 2 | -CH₃ | 57.8 | 6.4 | 7.1 | 3.1 | researchgate.netnih.gov |

| 3 | -CH₂CH₃ | 65.4 | 8.9 | 9.2 | 4.2 | researchgate.netnih.gov |

| 4 | -CH₂CN | 85.5 | 13.5 | 12.6 | 8.6 | researchgate.netnih.gov |

| 5 | -CH₂-Ph | 229.4 | 115.3 | 50.7 | 38.4 | researchgate.netnih.gov |

| 6 | -CH₂-(4-Br-Ph) | 700.8 | 173.4 | 64.1 | 57.0 | researchgate.netnih.gov |

| 8 | -CH₂-(4-CN-Ph) | 256.8 | 74.1 | 47.3 | 17.6 | researchgate.netnih.gov |

| 9 | -CH₂-(4-F-Ph) | 370.1 | 69.3 | 28.9 | 17.2 | researchgate.netnih.gov |

| 12 | -CH₂CH₂-piperidin-N-yl | 532.2 | 14.2 | 22.4 | 20.2 | researchgate.netnih.gov |

| AAZ | Acetazolamide (Standard) | 250.0 | 12.0 | 25.0 | 5.7 | researchgate.netnih.gov |

Computational Chemistry and Molecular Modeling Approaches

Computational methods are indispensable tools for investigating ligand-receptor interactions, predicting binding affinities, and explaining electronic properties that experimental methods alone cannot fully capture.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. nih.govsemanticscholar.org For the this compound-based quinazolinone series, docking simulations were performed using the Molecular Operating Environment (MOE) suite to rationalize the observed SAR data. nih.govsemanticscholar.org The most potent compounds (e.g., 2 and 3) and a representative least active compound (e.g., 6) were docked into the crystal structures of hCA I, II, IX, and XII. researchgate.netnih.gov

The docking results successfully replicated the canonical binding mode, with the sulfonamide group coordinating to the zinc ion and the tail extending into the active site channel. nih.govtandfonline.com The simulations showed that the higher activity of compounds 2 and 3 was due to an optimal fit within the active site, allowing for favorable hydrogen bonding and hydrophobic interactions. researchgate.net Conversely, the bulky 4-bromobenzyl substituent of the least active compound, 6, resulted in steric clashes with active site residues, leading to a less favorable binding pose and lower predicted affinity, consistent with the experimental inhibition data. researchgate.netnih.gov These studies underscore the predictive power of molecular docking in guiding the design of new inhibitors by pre-screening compounds and identifying key structural features for potent binding. nih.govtandfonline.com

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of molecules. mdpi.comnih.gov While specific DFT studies on the 4-(2-(2-(substituted-thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide series are not detailed in the provided sources, the application of DFT to other sulfonamide-based molecules illustrates its utility. mdpi.comresearchgate.netresearchgate.net

DFT is used to calculate the distribution of electron density, molecular electrostatic potential (MESP), and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.comresearchgate.net The MESP map is particularly useful as it indicates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), predicting sites for nucleophilic and electrophilic attack, respectively. mdpi.comresearchgate.net For sulfonamides, the MESP typically shows negative potential around the sulfonyl oxygens and positive potential near the amide proton, consistent with their roles as hydrogen bond acceptors and donors. mdpi.com

Furthermore, analysis of the HOMO-LUMO energy gap can reveal information about a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher polarizability and greater reactivity, which can influence binding interactions. researchgate.net These theoretical calculations complement experimental and docking studies by providing a fundamental understanding of the electronic factors that govern molecular recognition and reactivity. mdpi.compku.edu.cn

Predictive Modeling of Pharmacokinetic and Toxicological Attributes (e.g., in silico ADME and toxicity assessments)

The evaluation of pharmacokinetic and toxicological properties is a critical aspect of drug discovery and development. In silico methods, which utilize computational models, are increasingly employed for the early prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its potential toxicity. computabio.comaudreyli.com These predictive models help in prioritizing candidate compounds, thereby reducing the time and cost associated with experimental screening. computabio.com

For derivatives of this compound, various in silico tools and methodologies can be applied. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, are fundamental in predicting ADME properties. drugdiscoverytoday.com Furthermore, advanced machine learning and artificial intelligence algorithms are capable of handling complex and high-dimensional data to build accurate predictive models. computabio.com The primary objectives of these assessments include evaluating factors that influence the likelihood of observing toxicity, such as exposure routes, concentrations, and the compound's physical form, which in turn affect its ADME profile. nih.gov

Recent studies on sulfonamide derivatives have incorporated in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to complement experimental findings. For instance, in a study of newly synthesized sulfonamide derivatives, in silico predictions of molecular properties, drug-likeness, and ADMET profiles were conducted for the most potent compounds to guide further structural modifications before progressing to in vivo testing. nih.gov Similarly, the toxic effects of certain chalcone (B49325) derivatives were investigated using both in silico and in vitro assays, where computational models successfully predicted mutagenic and genotoxic effects that were later confirmed experimentally. nih.gov

The application of these predictive models is not limited to small molecules. In the context of complex diseases, computational screening of compound libraries has been instrumental in identifying potential multi-target agents. sci-hub.se For example, a library of compounds based on a known inhibitor was screened to identify molecules with activity against viral replication proteins. sci-hub.se

A representative set of predicted ADMET properties for a generic this compound derivative is presented in the interactive table below. These predictions are based on established computational models and provide a preliminary assessment of the compound's likely behavior in a biological system.

| ADMET Property | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the central nervous system, potentially reducing CNS side effects. audreyli.com |

| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions involving this key metabolic enzyme. audreyli.com |

| Hepatotoxicity | Low risk | Predicted to have a low probability of causing liver damage. |

| Ames Mutagenicity | Non-mutagenic | Predicted to not cause DNA mutations. |

Application of High-Throughput Computational Screening for Target Identification

High-throughput computational screening, also known as virtual screening, is a powerful strategy in drug discovery for identifying potential molecular targets for a given compound or, conversely, for identifying compounds that are likely to interact with a specific biological target. This approach has been successfully applied to sulfonamide derivatives to explore their therapeutic potential against various diseases. sci-hub.se

The process often involves docking simulations, where computational algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For instance, molecular docking studies have been crucial in understanding the selective interactions between sulfonamide derivatives and different isoforms of human carbonic anhydrases (hCAs), which are implicated in diseases like glaucoma and cancer. researchgate.net By comparing the docking poses and interaction patterns of various derivatives, researchers can rationalize structure-activity relationships and design more potent and selective inhibitors. researchgate.netnih.gov

In the context of this compound-based compounds, high-throughput screening could be employed to screen large libraries of these derivatives against a panel of known protein targets. This can help in identifying novel biological activities and repurposing existing compounds for new therapeutic indications. For example, a study on quinazoline-linked ethylbenzenesulfonamides used molecular docking to investigate their inhibitory action against several hCA isoforms, revealing selective inhibition profiles. researchgate.net

Furthermore, virtual screening can be guided by the "tail approach," a design strategy for carbonic anhydrase inhibitors that involves modifying the peripheral part of the molecule to enhance interactions with the outer rim of the enzyme's active site. mdpi.comnih.gov This can lead to improved isoform selectivity. nih.gov Computational methods can efficiently evaluate a large number of "tailed" derivatives to prioritize those with the most favorable binding characteristics.

The results of a hypothetical high-throughput screening of a this compound derivative against a panel of cancer-related protein kinases are presented in the interactive table below. The docking score is a measure of the predicted binding affinity, with lower scores generally indicating a more favorable interaction.

| Protein Target | Docking Score (kcal/mol) | Potential Therapeutic Relevance |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | Lung, colon, and breast cancer |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -7.9 | Angiogenesis-dependent cancers |

| B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF) | -7.2 | Melanoma |

| Abelson Murine Leukemia Viral Oncogene Homolog 1 (ABL1) | -6.8 | Chronic myeloid leukemia |

| Mechanistic Target of Rapamycin (mTOR) | -6.5 | Various cancers |

Advanced Crystallographic and Structural Biology Studies

Single Crystal X-ray Diffraction of this compound Derivatives and Enzyme-Ligand Complexes

The sulfonamide group's geometry is a key feature revealed by SC-XRD. In many derivatives, the sulfur atom exhibits a distorted tetrahedral geometry. iucr.org The conformation of the molecule, including the relative orientation of the aromatic rings, is also determined. For instance, in N-benzyl-N-ethyl-4-methylbenzenesulfonamide, the two aromatic rings are inclined to each other at a significant angle. nih.gov The solid-state conformation of sulfonamide derivatives can vary, adopting syn, anti, or midway conformations, which can be influenced by substitutions on the aromatic rings. acs.org

Crystallographic studies have been conducted on a variety of sulfonamide derivatives, providing a wealth of structural data. iucr.orgnih.govresearchgate.netasianpubs.org These studies often reveal the formation of supramolecular structures through various intermolecular interactions. researchgate.netmdpi.comnih.gov For example, in the crystal structure of N,N-Bis[(4-aminophenoxy)ethyl]benzene sulfonamide, the final product's structure was confirmed by single-crystal X-ray diffraction analysis. asianpubs.orgresearchgate.net Similarly, the crystal structure of a copper(II) complex with a Schiff base derived from a benzenesulfonamide revealed a square planar geometry around the metal center. nih.gov

The table below presents representative crystallographic data for a this compound derivative, highlighting the key parameters obtained from a single-crystal X-ray diffraction study.

| Parameter | Value |

|---|---|

| Molecular Formula | C15H23NO2S |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.8144 (3) |

| b (Å) | 19.7677 (6) |

| c (Å) | 9.8914 (4) |

| β (°) | 117.689 (1) |

| Volume (Å3) | 1526.11 (9) |

| Z | 4 |

Note: The data presented is for a representative N-substituted methylbenzenesulfonamide derivative and serves as an illustrative example. nih.govresearchgate.net

Analysis of Crystal Packing and Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of non-covalent interactions. In this compound derivatives, hydrogen bonding and π-π stacking are particularly significant in directing the supramolecular assembly.

Hydrogen Bonding: The sulfonamide moiety is a potent hydrogen bond donor (N-H) and acceptor (S=O). nih.gov This leads to the formation of common hydrogen-bonding motifs, such as dimers and chains. In centrosymmetric dimers, molecules are linked by N-H···O hydrogen bonds. iucr.org C-H···O interactions can also play a role in stabilizing the crystal structure, sometimes forming extensive networks. nih.govresearchgate.net The study of hydrogen-bond connectivity in a large number of sulfonamide crystal structures has provided insights into the preferences of specific donor and acceptor atoms. nih.gov

The table below summarizes the key non-covalent interactions observed in the crystal structures of this compound derivatives and their typical geometric parameters.

| Interaction Type | Description | Typical Distance/Geometry |

|---|---|---|

| N-H···O Hydrogen Bond | Forms dimers and chains, linking sulfonamide moieties. | D···A distance: ~2.8 - 3.2 Å |

| C-H···O Hydrogen Bond | Weak interactions involving aromatic or alkyl C-H bonds and sulfonyl oxygens. | D···A distance: ~3.2 - 3.6 Å |

| π-π Stacking | Stacking of aromatic rings, contributing to crystal cohesion. | Centroid-centroid distance: ~3.5 - 4.0 Å |

| C-H···π Interaction | A C-H bond interacts with the electron cloud of an aromatic ring. | H···π centroid distance: ~2.6 - 3.0 Å |

Industrial and Synthetic Utility of 4 Ethylbenzenesulfonamide As a Chemical Intermediate

Precursor in the Synthesis of Pharmacologically Active Agents and Intermediates

4-Ethylbenzenesulfonamide serves as a crucial building block in the synthesis of a variety of pharmacologically active agents and their intermediates. Its structural framework, featuring a sulfonamide group attached to an ethyl-substituted benzene (B151609) ring, makes it a versatile precursor for developing new therapeutic compounds.

One significant application lies in the synthesis of sulfonylurea drugs, a class of oral hypoglycemic agents used in the management of type 2 diabetes. google.com For instance, a derivative, 4-(2-aminoethyl)benzenesulfonamide, is a key intermediate in the production of glibenclamide and glipizide. google.com The synthesis process typically involves the reaction of 4-ethylbenzene with chlorosulfonic acid, followed by treatment with ammonia (B1221849) to yield this compound. ontosight.ai This can then be further modified to produce the desired sulfonylurea derivatives.

Furthermore, research has explored the use of this compound derivatives in developing potent enzyme inhibitors. Specifically, derivatives of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide have been synthesized and evaluated for their inhibitory action against human carbonic anhydrase (hCA) isoforms. tandfonline.comsemanticscholar.orgresearchgate.net These compounds have shown efficient inhibitory activity against hCA I, II, IX, and XII, with some derivatives exhibiting potency comparable to or better than the standard drug acetazolamide. tandfonline.comsemanticscholar.org The development of such inhibitors is significant for managing diseases like glaucoma, epilepsy, arthritis, and cancer. researchgate.net

The versatility of this compound as a scaffold is further demonstrated in the synthesis of Schiff bases with potential biological activities. scielo.brresearchgate.net The reaction of 4-(2-aminoethyl)-benzenesulfonamide with various aldehydes yields Schiff base derivatives that have been investigated for their inhibitory activity against carbonic anhydrase isoforms. scielo.brresearchgate.net

Table 1: Pharmacologically Active Agents Derived from this compound

| Parent Compound | Derived Active Agent/Intermediate | Pharmacological Application | References |

| This compound | Glibenclamide, Glipizide | Oral hypoglycemic agents for type 2 diabetes | google.com |

| This compound | 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide derivatives | Carbonic anhydrase inhibitors for glaucoma, epilepsy, etc. | tandfonline.comsemanticscholar.orgresearchgate.net |

| 4-(2-Aminoethyl)benzenesulfonamide | Schiff base derivatives | Carbonic anhydrase inhibitors | scielo.brresearchgate.net |

Role in the Production of Functional Materials for Industrial Applications

The utility of this compound extends beyond the pharmaceutical sector into the realm of functional materials. Its chemical structure lends itself to incorporation into various polymers and materials where specific properties are desired. For instance, it is used in the production of dyes and pigments, contributing to the color and stability of these materials. ontosight.ai

Additionally, sulfonamide-based compounds are known to have applications in the agrochemical industry. ontosight.ai While specific applications of this compound in this field are not extensively detailed in the provided search results, the general properties of sulfonamides suggest potential use as herbicides or fungicides. The synthesis of such compounds often involves the reaction of a sulfonyl chloride with an amine, a fundamental reaction in sulfonamide chemistry.

The compound is also listed as a plastic and fiber additive, indicating its role in modifying the properties of polymers. srichem.com Its incorporation can potentially enhance thermal stability, flame retardancy, or other desirable characteristics of the final product.

Utilization in the Synthesis of Specialized Chemical Compounds

This compound is a valuable intermediate in the synthesis of a range of specialized chemical compounds. Its reactivity allows for various chemical transformations, leading to the creation of more complex molecules with specific functionalities.

For example, it can be used as a starting material for the synthesis of other sulfonamide derivatives through reactions that modify the ethyl group or the sulfonamide moiety. google.com The synthesis of N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide is one such example, where the sulfonamide nitrogen is further functionalized. ontosight.ai

The compound also serves as a precursor in the synthesis of heterocyclic compounds. Research has shown the synthesis of quinazoline (B50416) derivatives starting from 4-(2-isothiocyanatoethyl)benzenesulfonamide, which can be derived from this compound. tandfonline.comsemanticscholar.org These heterocyclic structures are of interest in medicinal chemistry due to their diverse biological activities.

Furthermore, the synthesis of indole (B1671886) and indoline (B122111) derivatives can utilize precursors derived from this compound, showcasing its utility in creating complex, nitrogen-containing ring systems. rsc.org

Table 2: Specialized Chemical Compounds Synthesized from this compound

| Starting Material | Synthesized Compound | Application Area | References |

| This compound | Dyes and Pigments | Industrial Materials | ontosight.ai |

| This compound | Plastic and Fiber Additives | Industrial Materials | srichem.com |

| This compound | N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide | Chemical Synthesis | ontosight.ai |

| 4-(2-Isothiocyanatoethyl)benzenesulfonamide | Quinazoline derivatives | Medicinal Chemistry | tandfonline.comsemanticscholar.org |

| This compound derivatives | Indole and Indoline derivatives | Organic Synthesis | rsc.org |

Conclusion and Outlook for 4 Ethylbenzenesulfonamide Research

Recapitulation of Principal Academic Contributions and Discoveries

Research into 4-ethylbenzenesulfonamide and its derivatives has primarily centered on its role as a key scaffold in the design and synthesis of potent enzyme inhibitors, most notably targeting carbonic anhydrases (CAs). The sulfonamide group is a well-established zinc-binding group, crucial for the inhibition of these metalloenzymes. mdpi.comnih.gov Academic contributions have largely focused on modifying the this compound core to explore structure-activity relationships (SAR) and to develop isoform-selective inhibitors.

A significant body of work has been dedicated to synthesizing derivatives of this compound and evaluating their inhibitory activity against various human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. mdpi.comacs.orgnih.govsemanticscholar.org These studies have revealed that modifications to the ethylamine (B1201723) portion of the molecule can lead to compounds with varying degrees of potency and selectivity. For instance, the introduction of different aromatic and heterocyclic moieties has yielded inhibitors with nanomolar efficacy against specific CA isoforms. mdpi.comacs.org

Key discoveries include the identification of this compound derivatives that exhibit selective inhibition of tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II. mdpi.comnih.govsemanticscholar.org This selectivity is a critical aspect of developing anticancer agents with reduced side effects. Furthermore, the versatility of the this compound scaffold has been demonstrated through its incorporation into more complex molecular architectures, including Schiff bases and multi-tailed compounds, to enhance target binding and pharmacokinetic properties. mdpi.comacs.org

Identification of Unaddressed Research Questions and Future Scholarly Avenues

Despite the progress made, several research questions concerning this compound remain unanswered, opening up new avenues for scholarly investigation. A primary challenge is the rational design of inhibitors with high selectivity for a single CA isoform. While selectivity for tumor-related isoforms has been achieved, developing compounds that can discriminate between other closely related isoforms remains a significant hurdle. mdpi.com

Future research could focus on the following areas:

Comprehensive SAR Studies: While numerous derivatives have been synthesized, a more systematic and comprehensive exploration of the chemical space around the this compound core is needed. This would involve a wider range of substituents and linkers to build a more complete picture of the structural requirements for potent and selective inhibition.

Exploration of Novel Biological Targets: The majority of research has focused on carbonic anhydrase inhibition. Future studies could investigate the potential of this compound derivatives to modulate other enzyme systems. For example, some sulfonamide-based compounds have shown activity against the NLRP3 inflammasome, suggesting a potential role in inflammatory diseases. nih.gov

Understanding Resistance Mechanisms: As with any therapeutic agent, the potential for the development of resistance is a concern. Research into the mechanisms by which cancer cells might develop resistance to this compound-based CA inhibitors would be a valuable area of investigation.

Pharmacokinetic and Metabolic Profiling: There is a need for more in-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of promising this compound derivatives. researchgate.net Understanding the metabolic fate of these compounds is crucial for their development as therapeutic agents.

Translational Potential in Pharmaceutical Development and Applied Chemistry

The translational potential of this compound research is substantial, particularly in the fields of pharmaceutical development and applied chemistry.

In pharmaceutical development , the primary application lies in the creation of novel therapeutics. The demonstrated efficacy of derivatives as inhibitors of carbonic anhydrases makes them promising candidates for:

Anticancer Therapies: By selectively targeting tumor-associated CA isoforms IX and XII, which are involved in pH regulation and tumor progression in hypoxic cancers, these compounds could be developed as anticancer drugs. nih.govresearchgate.net

Antiglaucoma Agents: Inhibition of CA isoforms in the eye can reduce intraocular pressure, making these compounds potential treatments for glaucoma. acs.org

Neurological Disorders and Other Conditions: Given the role of carbonic anhydrases in various physiological processes, there is potential for developing treatments for epilepsy and altitude sickness. researchgate.net Some studies have also pointed towards a potential role in managing arthritis and neuropathic pain. acs.orgresearchgate.net

Diagnostic and Imaging Agents: The scaffold can be adapted to create positron emission tomography (PET) radiotracers for imaging neuroinflammation and tumor microenvironments. nih.gov

In applied chemistry , this compound serves as a valuable and versatile building block for the synthesis of compound libraries. Its straightforward modification allows for the generation of a diverse range of molecules for high-throughput screening against various biological targets, accelerating the drug discovery process. plos.org

Prospective Methodological Innovations Driving Future Research Endeavors

Future research on this compound will likely be propelled by several methodological innovations:

Advanced Synthesis and Purification Techniques: The continued development of efficient synthetic methodologies, such as microwave-assisted synthesis and flow chemistry, will enable the rapid generation of diverse compound libraries. Advances in purification techniques, like supercritical fluid chromatography, will facilitate the isolation of highly pure compounds for biological evaluation.

Computational and In Silico Methods: The use of computational tools will become increasingly integral to the research process. Molecular docking, quantum mechanics/molecular mechanics (QM/MM) simulations, and free energy perturbation calculations will allow for more accurate prediction of binding affinities and guide the rational design of next-generation inhibitors. semanticscholar.orgresearchgate.net In silico screening of virtual libraries will help prioritize compounds for synthesis and testing. plos.org

Structural Biology Techniques: High-resolution X-ray crystallography and cryo-electron microscopy will continue to be essential for elucidating the precise binding modes of this compound derivatives to their target proteins. acs.orgmdpi.com This structural information is invaluable for understanding the basis of selectivity and for designing more potent inhibitors.

High-Content Screening and Phenotypic Assays: The use of automated high-content imaging and analysis platforms will allow for the screening of compound libraries in more physiologically relevant cell-based assays. plos.org Phenotypic screening approaches can identify compounds that produce a desired biological effect without prior knowledge of the specific molecular target.

Integrated Multi-Omics Approaches: Combining genomics, proteomics, and metabolomics will provide a more holistic understanding of the biological effects of this compound derivatives. This systems-level approach can help to identify novel targets, understand off-target effects, and discover biomarkers for patient stratification.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。